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Compound of Interest

Compound Name: N-(Propargyloxy)phthalimide

CAS No.: 4616-63-1

Cat. No.: B1585080

Get Quote

Introduction & Strategic Utility
N-(Propargyloxy)phthalimide (CAS: 4616-63-1) is a specialized "masked" linker used to

introduce a bioorthogonal handle into azide-containing biomolecules or materials. Its structure

features two distinct functional ends:

Terminal Alkyne (Propargyl): Ready for CuAAC "Click" conjugation with azides.

Phthalimide-Protected Oxyamine: A latent reactive group. Upon deprotection, it yields an O-

alkylhydroxylamine, which reacts specifically with aldehydes and ketones to form stable

oximes.

Why Use This Reagent?
Orthogonality: The phthalimide group is stable under CuAAC conditions, allowing the alkyne

to be "clicked" first without exposing the nucleophilic oxyamine.

Stability: Unlike free oxyamines (which are prone to oxidation or premature reaction with

electrophiles), the phthalimide derivative is a stable solid, simplifying storage and handling.
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Glycobiology Focus: It is the "Gold Standard" reagent for synthesizing neoglycoconjugates. It

allows the attachment of reducing sugars (glycans) to scaffolds (peptides, nanoparticles) via

oxime ligation after the scaffold has been functionalized via click chemistry.

Technical Specifications
Property Data

Chemical Name N-(Propargyloxy)phthalimide

CAS Number 4616-63-1

Molecular Formula

Molecular Weight 201.18 g/mol

Solubility
Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃. Poorly

soluble in water.

Reactive Groups
Terminal Alkyne (Click), Phthalimide (Masked

Oxyamine)

Storage
Room Temperature (Stable). Protect from

moisture.

Mechanism of Action: The "Click-Deprotect-Ligate"
Workflow
The utility of this reagent relies on a sequential three-step workflow. This sequence ensures

that the highly reactive oxyamine is only generated exactly when needed.

Step 1: CuAAC (Click)
The reagent is conjugated to an azide-labeled target (

) using copper catalysis. The phthalimide remains intact.

Step 2: Hydrazinolysis (Deprotection)
Treatment with hydrazine (or methylhydrazine) cleaves the phthaloyl group, releasing the free

alkoxyamine (
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).

Step 3: Oxime Ligation
The revealed alkoxyamine reacts with a carbonyl-containing molecule (e.g., the reducing end

of a glycan) to form an oxime linkage (

).

Visual Workflow (Graphviz)[1]

N-(Propargyloxy)phthalimide
(Alkyne + Masked Oxyamine)
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(Hydrazine/MeOH)

Neoglycoconjugate
(Oxime Linked)

Step 3: Oxime Ligation
(pH 4.5, Aniline)

Reducing Sugar
(Aldehyde/Ketone)

Click to download full resolution via product page

Caption: The "Click-Deprotect-Ligate" workflow allows for the controlled installation of glycans

or aldehyde-tags onto azide-functionalized scaffolds.

Detailed Experimental Protocols
Protocol A: CuAAC Conjugation (Click Reaction)
Context: Conjugating N-(Propargyloxy)phthalimide to an azide-functionalized peptide or

polymer.

Reagents:

Azide-functionalized substrate (

equiv).

N-(Propargyloxy)phthalimide (

equiv).
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Catalyst Premix: CuSO₄ (

equiv) + THPTA Ligand (

equiv). Note: THPTA is crucial to protect biomolecules from oxidative damage.

Sodium Ascorbate (

equiv).

Solvent: DMSO/Water (1:[1]1) or tBuOH/Water (1:1).[1]

Procedure:

Dissolve the azide-substrate and N-(Propargyloxy)phthalimide in the solvent mixture.

Premix CuSO₄ and THPTA in water; add to the reaction.

Add Sodium Ascorbate (freshly prepared in water) to initiate the reaction.

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS or TLC

(disappearance of azide).

Purification: For small molecules, use silica flash chromatography. For biomolecules, use

dialysis or size-exclusion chromatography (SEC) to remove excess phthalimide reagent and

copper.

Checkpoint: The product should show the phthalimide UV signature and the mass of the

triazole adduct.

Protocol B: Phthalimide Deprotection (Hydrazinolysis)
Context: Unmasking the oxyamine. Warning: Hydrazine is toxic; handle in a fume hood.

Reagents:

Phthalimide-conjugate (from Protocol A).

Hydrazine monohydrate (
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).

Solvent: Methanol (MeOH) or Ethanol (EtOH). For proteins, use PBS pH 7.4 (requires higher

hydrazine equivalents).

Procedure:

Dissolve the conjugate in MeOH (or appropriate solvent).

Add Hydrazine monohydrate (5–10 equivalents).

Expert Insight: If the substrate is a peptide sensitive to hydrazinolysis, use

Methylhydrazine (1.05 equiv) and carefully monitor reaction time to avoid side reactions.

Incubation: Stir at RT for 1–2 hours. A white precipitate (phthalhydrazide) often forms.

Work-up:

Small Molecules: Filter off the precipitate.[2] Concentrate the filtrate.

Biomolecules:[3][4][5] Perform rapid dialysis or desalting (PD-10 column) to remove

hydrazine.

Critical Step: The resulting oxyamine is reactive.[6] Proceed immediately to Protocol C or

store as a lyophilized salt (if stable).

Protocol C: Oxime Ligation (Glycoconjugation)
Context: Attaching a reducing sugar (e.g., Mannose, GlcNAc) to the oxyamine-conjugate.

Reagents:

Oxyamine-conjugate (from Protocol B).

Reducing Sugar / Aldehyde (

equiv).

Catalyst: Aniline or p-Phenylenediamine (
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mM).

Buffer: Acetate Buffer (0.1 M, pH 4.5).

Procedure:

Dissolve the oxyamine-conjugate and the sugar in Acetate Buffer (pH 4.5).

Add Aniline catalyst (final concentration 100 mM).

Mechanism:[3][5][7][8][9] Aniline forms a transient Schiff base with the aldehyde, which

transimines with the alkoxyamine much faster than the aldehyde alone (Nucleophilic

Catalysis).

Incubation: Stir at RT for 4–16 hours.

Purification: Dialysis or HPLC.

Validation: Analyze by ESI-MS. The product will show the mass of the conjugate + sugar -

water (

).

Troubleshooting & Optimization (Self-Validating
Systems)
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Issue Probable Cause Corrective Action

Incomplete Click Reaction
Oxygen poisoning or

insufficient Cu(I).

Degas solvents with

. Increase Ascorbate

concentration. Use THPTA

ligand to stabilize Cu(I).

Phthalimide not cleaving
Steric hindrance or insufficient

hydrazine.

Increase temperature to 40°C.

Switch to Methylhydrazine

(more nucleophilic).

No Oxime Formation pH is too high or too low.

Check pH. Optimal range is

4.0–5.0. At pH > 6, reaction is

too slow; at pH < 3, the

oxyamine is protonated and

unreactive.[1]

Precipitation during Ligation
Aggregation of hydrophobic

linker.

Add 10–20% DMSO or DMF to

the aqueous buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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